alpha-L-Oleandropyranose
Description
Alpha-L-Oleandropyranose is a monosaccharide derivative belonging to the class of deoxy sugars, characterized by its L-configuration and α-anomeric form. The α-anomeric configuration distinguishes it from its beta-L-Oleandropyranose counterpart, which has been studied for its bioactivity against targets such as DNA lyase and heat shock proteins .
Properties
CAS No. |
87037-59-0 |
|---|---|
Molecular Formula |
C7H14O4 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
(2R,4S,5S,6S)-4-methoxy-6-methyloxane-2,5-diol |
InChI |
InChI=1S/C7H14O4/c1-4-7(9)5(10-2)3-6(8)11-4/h4-9H,3H2,1-2H3/t4-,5-,6+,7-/m0/s1 |
InChI Key |
DBDJCJKVEBFXHG-YTLHQDLWSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](C[C@@H](O1)O)OC)O |
Canonical SMILES |
CC1C(C(CC(O1)O)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of alpha-L-Oleandropyranose typically involves the selective acetylation of the corresponding sugar. One common method includes the use of acetyl chloride in the presence of a base such as pyridine to achieve the acetylation of the hydroxyl groups . The reaction is carried out under controlled temperature conditions to ensure selectivity and yield.
Industrial Production Methods: : Industrial production of this compound may involve enzymatic methods using glycosidases. These enzymes can selectively hydrolyze glycosidic bonds to produce the desired pyranose form. The use of microbial sources such as bacteria and fungi is common in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: : Alpha-L-Oleandropyranose can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or nitric acid to convert the hydroxyl groups into carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert carbonyl groups back to hydroxyl groups.
Substitution: Substitution reactions often involve the replacement of hydroxyl groups with other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an aqueous or alcoholic medium.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Alkylated derivatives.
Scientific Research Applications
Alpha-L-Oleandropyranose has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Studied for its role in cellular metabolism and as a substrate for various enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of bioactive compounds and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of alpha-L-Oleandropyranose involves its interaction with specific molecular targets and pathways. It can act as a substrate for glycosidases, leading to the hydrolysis of glycosidic bonds. This interaction is crucial in various metabolic pathways, including those involved in energy production and cellular signaling .
Comparison with Similar Compounds
beta-L-Oleandropyranose
Beta-L-Oleandropyranose, the β-anomer of Oleandropyranose, exhibits notable bioactivity. Evidence highlights its binding affinity to DNA-(apurinic/apyrimidinic site) lyase (90.99% binding) and heat shock protein HSP 90-beta (80.52%) . The anomeric configuration (β vs. α) likely influences its spatial orientation, altering interactions with biological targets. For example, beta-L-Oleandropyranose’s higher binding percentage to LSD1/CoREST complex (85.18%) compared to adenosine A1 receptors (81.99%) suggests selectivity influenced by stereochemistry .
alpha-L-Fucopyranose
Alpha-L-fucopyranose (C₆H₁₂O₅, 164.156 Da) shares the L-configuration and α-anomeric form with alpha-L-Oleandropyranose. However, it is a 6-deoxy derivative of galactose, whereas Oleandropyranose’s deoxygenation pattern remains unspecified. Alpha-L-fucopyranose is a common component of glycans in bacterial and human cells, underscoring its role in molecular recognition—a property that may differ in Oleandropyranose due to structural variations .
Flavonoid Glycosides (e.g., Chrysoeriol-7-O-glycosides)
Glycosides like chrysoeriol-7-O-(2'-O-mannopyranosyl)allopyranoside and kaempferide 7-glucoside () feature diverse sugar moieties, including mannopyranosyl and glucopyranosyl units. These compounds differ from this compound in:
- Sugar Configuration: Most glycosides use D-configured sugars (e.g., β-D-glucopyranoside), whereas Oleandropyranose is L-configured, which may affect enzyme specificity in glycosylation reactions.
Structural and Functional Comparison Table
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